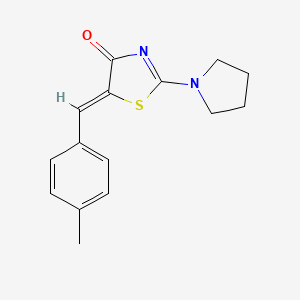
1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperazinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperazinyl)ethanone, also known as MIPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. MIPEP is a synthetic compound that was first synthesized in 2007 and has since been extensively studied for its various properties and potential applications.
Applications De Recherche Scientifique
Pharmacological and Toxicological Studies
Psychoactive Effects and Toxicity
The research on similar compounds often focuses on understanding their psychoactive effects and potential toxicity. For instance, studies on substances like TFMPP (trifluoromethylphenylpiperazine), a compound structurally related to piperazines, examine the subjective effects, including dysphoria and stimulant-like effects, and their implications for human health and safety. Studies such as those by Jan et al. (2010) and others have contributed significantly to our understanding of the pharmacological profiles of these compounds and their potential risks, including severe intoxication and adverse health effects (Jan et al., 2010; Helander et al., 2014).
Metabolism and Disposition Studies
Investigating the metabolism and disposition of compounds provides crucial insights into their pharmacokinetics and potential metabolic pathways. Studies like those on SB-649868, an orexin receptor antagonist, detail the metabolic processes and excretion patterns in humans, offering vital information for drug development and safety assessments (Renzulli et al., 2011).
Biochemical Research
Receptor Binding Studies
Compounds structurally related to 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperazinyl)ethanone are often explored for their binding affinities to various receptors, which is critical for the development of therapeutic agents. Research on compounds like WAY-100635 and its metabolites has expanded our knowledge of receptor occupancy and the potential therapeutic applications of receptor antagonists (Osman et al., 1996).
Occupational and Environmental Health
Studies also delve into the occupational and environmental health aspects related to exposure to certain chemicals. For instance, the investigation of dermatitis and respiratory symptoms among workers exposed to methylisothiazolinone and methylchloroisothiazolinone highlights the importance of understanding and mitigating occupational hazards associated with chemical exposure (Herry et al., 2016).
Propriétés
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12-16(13-5-3-4-6-14(13)17-12)15(20)11-19-9-7-18(2)8-10-19/h3-6,17H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCCTNZDQSNAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)
![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)
![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5544999.png)
![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)
![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)


![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)
![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)